REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[S:9][CH:10]=1)C.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([CH2:5][CH2:4][OH:3])[N:7]=2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
107.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N=C(SC1)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stir mechanically overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature<5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
is complete warm the resulting solution to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
the temperature<5° C
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cool to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL)
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the temperature<10° C
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with EtOAc (2×3300 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combine the organic solutions and concentrate in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1SC=C(N1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |